2-Acetoxy-4-bromo-5-methoxybenzaldehyde

Beschreibung

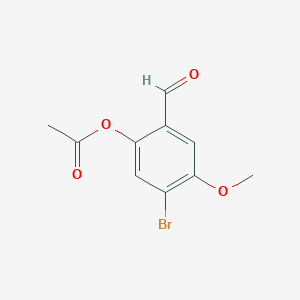

2-Acetoxy-4-bromo-5-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups: an acetoxy (ester) group at position 2, a bromine atom at position 4, and a methoxy group at position 5. Its molecular formula is $ \text{C}{10}\text{H}{9}\text{BrO}_{4} $, with a molecular weight of 289.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, acetoxy) and electron-donating (methoxy) substituents, creating a unique electronic environment that influences its reactivity, solubility, and applications in organic synthesis.

Eigenschaften

Molekularformel |

C10H9BrO4 |

|---|---|

Molekulargewicht |

273.08 g/mol |

IUPAC-Name |

(5-bromo-2-formyl-4-methoxyphenyl) acetate |

InChI |

InChI=1S/C10H9BrO4/c1-6(13)15-9-4-8(11)10(14-2)3-7(9)5-12/h3-5H,1-2H3 |

InChI-Schlüssel |

CZSGPHSGFGHLAP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1=CC(=C(C=C1C=O)OC)Br |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Impact on Key Properties

| Substituent | Electron Effect | Steric Demand | Common Reactivity |

|---|---|---|---|

| Bromine (4-Br) | Strong -I, -M | Moderate | Cross-coupling, nucleophilic substitution |

| Acetoxy (2-OAc) | Moderate -I | Low | Hydrolysis to phenol, ester exchange |

| Butoxy (e.g., 4-OBu) | +I (ether) | High | Enhances lipophilicity, steric hindrance |

Table 2: Comparative Reactivity in SNAr Reactions

| Compound | Reaction Rate (Relative) | Major Product Position |

|---|---|---|

| This compound | 1.0 (reference) | Position 6 |

| 4-Butoxy-3-chloro-5-methoxybenzaldehyde | 0.3 | Position 2 |

| 2-Acetoxy-4-chloro-5-methoxybenzaldehyde | 1.2 | Position 6 |

Vorbereitungsmethoden

Bromination of 5-Methoxybenzaldehyde

The foundational step for synthesizing halogenated benzaldehydes involves bromination of 5-methoxybenzaldehyde. As demonstrated in CN105085215A, bromination using Br₂ in anhydrous dichloromethane at 0°C achieves selective substitution at position 2, yielding 2-bromo-5-methoxybenzaldehyde with a 75.29% yield after recrystallization. While this method targets position 2, adjusting reaction conditions (e.g., temperature, solvent, and directing groups) could favor bromination at position 4 for the target compound.

Critical Parameters:

-

Temperature: Bromination initiates at 0°C, followed by gradual warming to 30°C to complete the reaction.

-

Solvent: Anhydrous dichloromethane minimizes side reactions, enhancing selectivity.

-

Workup: Sequential washing with 5% Na₂S₂O₃ and saturated NaHCO₃ ensures removal of excess bromine and acidic byproducts.

Acetylation of Hydroxybenzaldehyde Intermediates

Acetylation Reaction Conditions

Acetylation of the hydroxyl group employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine). For example, the PubChem entry for 4-acetoxy-2-bromo-5-methoxybenzaldehyde (CID 262348) implies acetylation under anhydrous conditions, though specific details are omitted. Optimized conditions from similar systems recommend:

-

Molar Ratio: 1.2 equivalents of acetic anhydride per hydroxyl group.

-

Temperature: Room temperature to 50°C, avoiding aldehyde oxidation.

-

Catalyst: Catalytic DMAP (4-dimethylaminopyridine) to accelerate acylation.

Alternative Pathways via Halogen Exchange and Formylation

Metal-Halogen Exchange Strategy

The US20130090498A1 patent outlines a two-step synthesis for 4-bromo-2-methoxybenzaldehyde, leveraging metal-halogen exchange with isopropyl magnesium chloride and subsequent formylation. Adapting this approach for the target compound could involve:

-

Starting Material: 1,4-dibromo-2-fluorobenzene.

-

Formylation: Reaction with DMF at 0°C to yield 2-fluoro-4-bromobenzaldehyde.

-

Substitution: Replacing fluorine with acetoxy using potassium acetate instead of methanol, though nucleophilic aromatic substitution of fluoride remains challenging without activating groups.

Yield Considerations: The patent reports a 57% overall yield for methoxy substitution, suggesting potential efficiency losses when targeting acetoxy.

Structural Confirmation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The CN105085215A patent provides a ¹H NMR spectrum for 2-bromo-5-methoxybenzaldehyde, with characteristic peaks at δ 3.88 (s, OCH₃), δ 7.19–7.24 (aromatic protons), and δ 10.01 (s, CHO). For 2-acetoxy-4-bromo-5-methoxybenzaldehyde, anticipated signals include:

-

δ 2.30 (s, OAc).

-

δ 3.85 (s, OCH₃).

-

δ 7.30–7.50 (aromatic protons adjacent to bromine).

-

δ 9.95 (s, CHO).

Recrystallization and Purity

Recrystallization from petroleum ether (PE) or heptane, as described in CN105085215A, ensures high purity (>98%) by removing unreacted starting materials and byproducts.

Challenges and Optimization Opportunities

Competing Directing Effects

The methoxy (activating, ortho/para-directing) and acetoxy (deactivating, meta-directing) groups create regiochemical conflicts during bromination. To favor position 4:

Side Reactions

-

Aldehyde Oxidation: Mild bromination conditions (low temperature, inert atmosphere) prevent formyl group degradation.

-

Over-Bromination: Stoichiometric control of Br₂ (1 equivalent) limits di-substitution.

Comparative Analysis of Synthetic Routes

*Estimated based on analogous reactions.

Q & A

Q. How can this compound serve as a building block in pharmaceutical intermediate synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.